

Application Notes and Protocols for BMS CCR2 22

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Compound of Interest

Compound Name: *Bms ccr2 22*

Cat. No.: *B606224*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCR2 signaling pathway, primarily activated by its ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 an attractive therapeutic target. Understanding the solubility of **BMS CCR2 22** in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies.

Data Presentation: Solubility of BMS CCR2 22

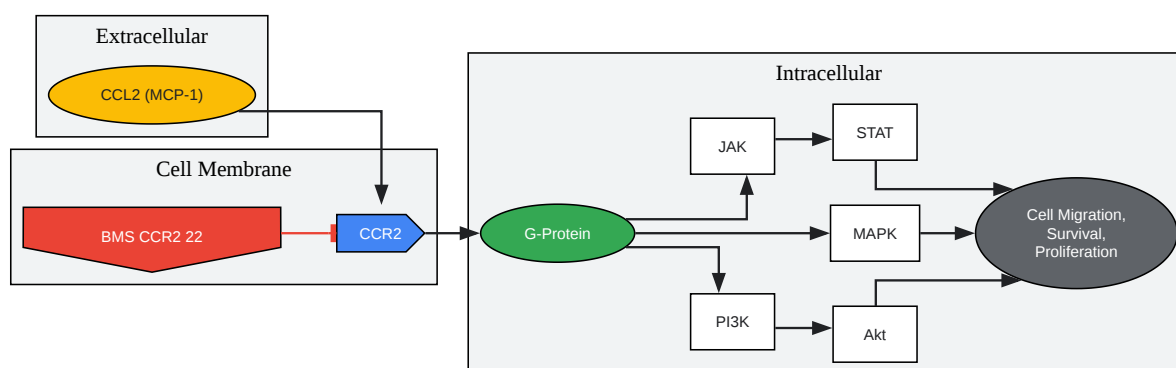
The solubility of **BMS CCR2 22** in dimethyl sulfoxide (DMSO) and ethanol is summarized below. This data is essential for preparing stock solutions and working concentrations for various experimental assays.

Solvent	Molar Solubility (mM)	Gravimetric Solubility (mg/mL)
DMSO	100	59.37
Ethanol	10	5.94

Molecular Weight of **BMS CCR2 22**: 593.66 g/mol

Signaling Pathway

The CCL2-CCR2 signaling axis initiates a cascade of intracellular events upon ligand binding. CCR2, a G-protein coupled receptor (GPCR), activates various downstream pathways that are critical for cell migration, survival, and proliferation. **BMS CCR2 22** acts by blocking the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.



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Figure 1: CCR2 Signaling Pathway and Inhibition by **BMS CCR2 22**.

Experimental Protocols

Protocol 1: Preparation of **BMS CCR2 22** Stock Solutions

This protocol describes the preparation of high-concentration stock solutions of **BMS CCR2 22** in DMSO and ethanol. These stock solutions can then be diluted to final working concentrations in aqueous buffers or cell culture media.

Materials:

- **BMS CCR2 22** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol
- Vortex mixer
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **BMS CCR2 22** powder using a calibrated analytical balance in a fume hood.
- Solvent Addition:
 - For a 100 mM DMSO stock: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **BMS CCR2 22**. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 59.37 mg of **BMS CCR2 22**.
 - For a 10 mM Ethanol stock: Add the appropriate volume of anhydrous ethanol. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of ethanol to 5.94 mg of **BMS CCR2 22**.
- Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution in DMSO, but care should be taken to avoid degradation.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: When preparing working solutions, it is important to consider the final concentration of the organic solvent in the assay, as high concentrations of DMSO or ethanol can affect cellular viability and enzyme activity.

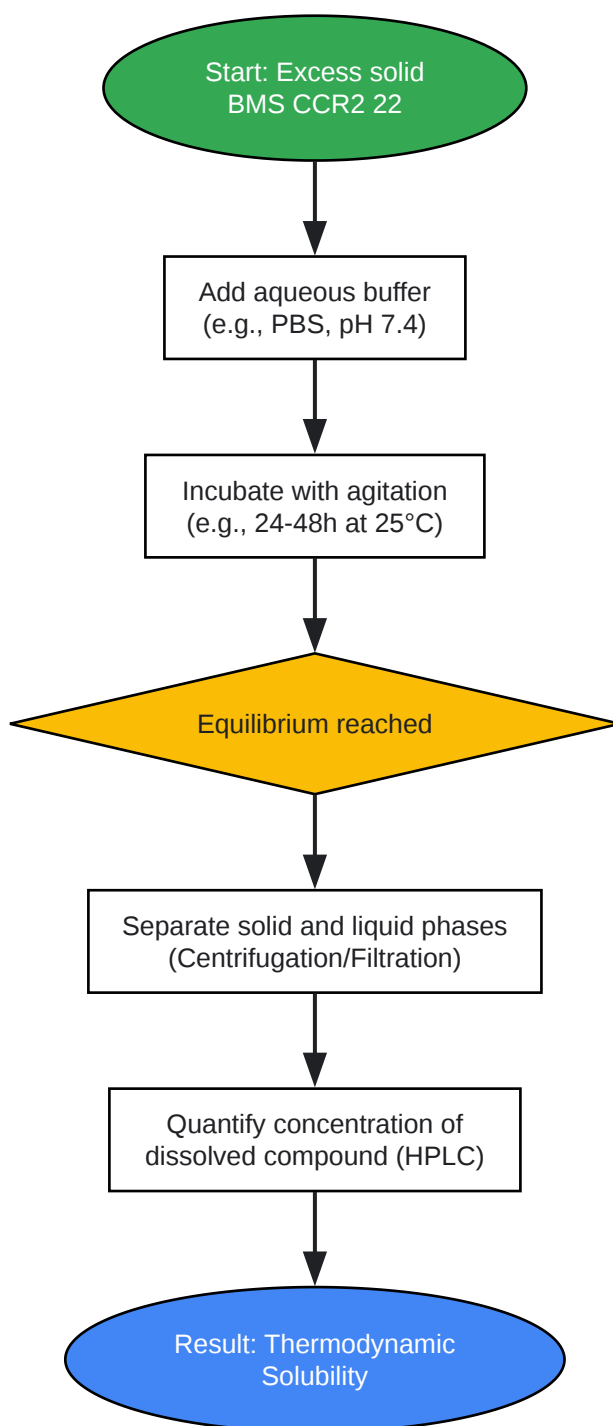
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic (equilibrium) solubility of a compound in a specific buffer or solvent.

Materials:

- **BMS CCR2 22** (solid)
- Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC-grade solvent for analysis (e.g., acetonitrile, methanol)
- Orbital shaker or rotator
- Incubator
- Centrifuge
- Syringe filters (0.22 μm)
- HPLC system with a suitable column and detector (e.g., UV-Vis)

Experimental Workflow:



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Figure 2: Experimental Workflow for Thermodynamic Solubility Determination.

Procedure:

- **Sample Preparation:** Add an excess amount of solid **BMS CCR2 22** to a series of vials containing a known volume of the desired aqueous buffer. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
- **Equilibration:** Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After incubation, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.
- **Quantification:**
 - Prepare a standard curve of **BMS CCR2 22** of known concentrations in the same buffer.
 - Analyze the filtered supernatant (the saturated solution) and the standards using a validated analytical method, such as HPLC with UV detection.
 - Determine the concentration of **BMS CCR2 22** in the saturated solution by comparing its response to the standard curve. This concentration represents the thermodynamic solubility of the compound under the tested conditions.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental requirements and available equipment. Always adhere to appropriate laboratory safety practices when handling chemical reagents.

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